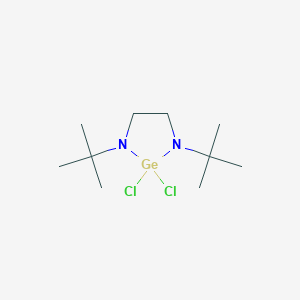
1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazagermolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazagermolidine is a unique organogermanium compound characterized by its two chlorine atoms and bulky tert-butyl groups. This compound belongs to the class of diazagermolidines, which are known for their interesting structural and chemical properties. The presence of germanium in the molecular framework adds to its distinctiveness, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazagermolidine typically involves the reaction of germanium tetrachloride with tert-butylamine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of germanium tetrachloride. The general reaction scheme is as follows:
GeCl4+2(tert-butylamine)→this compound+2HCl
The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazagermolidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The germanium center can participate in oxidation-reduction reactions, altering its oxidation state and leading to the formation of different germanium-containing species.
Coordination Chemistry: The compound can act as a ligand, coordinating to transition metals and forming complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coordination Chemistry: Transition metal salts, such as palladium chloride or platinum chloride, are used to form coordination complexes.
Major Products Formed
Substitution Reactions: Products include substituted diazagermolidines with various functional groups replacing the chlorine atoms.
Oxidation and Reduction: Products include germanium oxides or reduced germanium species.
Coordination Chemistry:
科学研究应用
1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazagermolidine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in materials science for the development of novel materials with unique properties, such as semiconductors and catalysts.
作用机制
The mechanism of action of 1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazagermolidine involves its interaction with molecular targets through its germanium center and functional groups. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its bulky tert-butyl groups provide steric hindrance, affecting its reactivity and interaction with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazasilol-2-ylidene: A silicon analogue with similar structural features but different chemical properties due to the presence of silicon instead of germanium.
1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazasilol-4-cyclopentene: Another silicon-based compound with a cyclopentene ring, offering different reactivity and applications.
Uniqueness
1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazagermolidine is unique due to the presence of germanium, which imparts distinct electronic and steric properties compared to its silicon analogues. This uniqueness makes it valuable for specific applications in materials science and coordination chemistry, where germanium’s properties are advantageous.
属性
CAS 编号 |
143970-59-6 |
|---|---|
分子式 |
C10H22Cl2GeN2 |
分子量 |
313.83 g/mol |
IUPAC 名称 |
1,3-ditert-butyl-2,2-dichloro-1,3,2-diazagermolidine |
InChI |
InChI=1S/C10H22Cl2GeN2/c1-9(2,3)14-7-8-15(10(4,5)6)13(14,11)12/h7-8H2,1-6H3 |
InChI 键 |
GLOPMNLTWQFJTB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1CCN([Ge]1(Cl)Cl)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


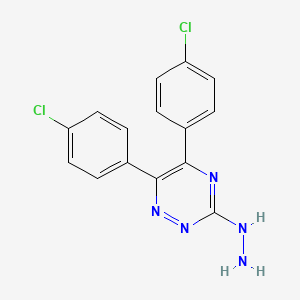
methanone](/img/structure/B12561856.png)
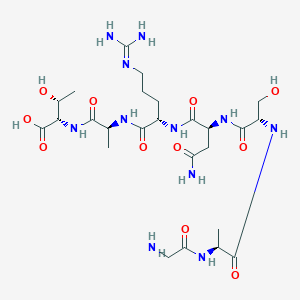
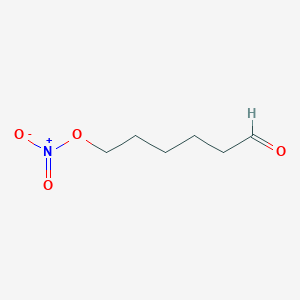
![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)
![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)

![Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-](/img/structure/B12561904.png)
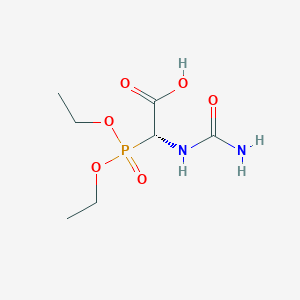
![3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12561911.png)
![4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene](/img/structure/B12561916.png)
![N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12561917.png)
![[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate](/img/structure/B12561924.png)
